REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][OH:4].Br[C:6]([CH3:11])([CH3:10])[C:7](Br)=[O:8].[O:12]1[CH2:16]CCC1>>[CH3:3][O:4][C:6]([CH3:11])([CH3:10])[C:7]([O:12][CH3:16])=[O:8].[CH3:16][O:12][C:6]([CH3:11])([CH3:10])[C:7]([OH:4])=[O:8] |f:0.1|
|
Name
|
|
Quantity
|
3.13 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)Br)(C)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
After warming to room temperature
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated to 45° C. for 42 hours
|
Duration
|
42 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered through diatomaceous earth with ether
|
Type
|
WASH
|
Details
|
wash
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
The pot residue was partitioned between ether and 1N hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=O)OC)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.47 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][OH:4].Br[C:6]([CH3:11])([CH3:10])[C:7](Br)=[O:8].[O:12]1[CH2:16]CCC1>>[CH3:3][O:4][C:6]([CH3:11])([CH3:10])[C:7]([O:12][CH3:16])=[O:8].[CH3:16][O:12][C:6]([CH3:11])([CH3:10])[C:7]([OH:4])=[O:8] |f:0.1|
|
Name
|
|
Quantity
|
3.13 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)Br)(C)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
After warming to room temperature
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated to 45° C. for 42 hours
|
Duration
|
42 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered through diatomaceous earth with ether
|
Type
|
WASH
|
Details
|
wash
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
The pot residue was partitioned between ether and 1N hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=O)OC)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.47 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |